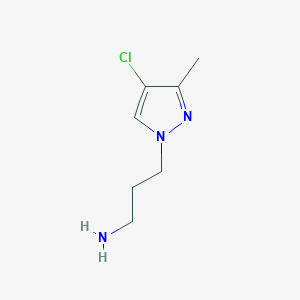

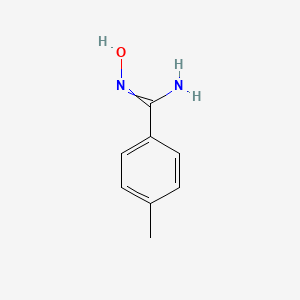

4-Methylbenzamide oxime

Vue d'ensemble

Description

L'oxime de la 4-méthylbenzamide est un dérivé de benzonitrile qui peut être préparé à partir de 4-méthylbenzonitrile et de chlorhydrate d'hydroxylamine . Elle est connue pour sa structure cristalline, qui présente à la fois des liaisons hydrogène intramoléculaires et intermoléculaires . Ce composé est utilisé comme élément constitutif en chimie de la découverte de médicaments .

Applications De Recherche Scientifique

4-Methylbenzamide oxime is primarily used as a building block in drug discovery chemistry . It serves as a precursor for the synthesis of various biologically active compounds. Additionally, it is used in the preparation of naphthyridine-based polycyclic hetarenes from N-hydroxybenzamidines and alkynes . Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is utilized in the development of new pharmaceuticals and chemical intermediates.

Safety and Hazards

Mécanisme D'action

Target of Action

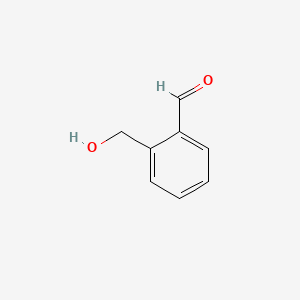

4-Methylbenzamide oxime is a benzonitrile derivative It’s known that oximes, in general, can react with aldehydes and ketones .

Mode of Action

The mode of action of this compound involves its interaction with its targets through the formation of oximes. Oximes are formed when aldehydes and ketones react with hydroxylamine . The oxygen in hydroxylamine can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes can influence various biochemical pathways, especially those involving aldehydes and ketones .

Pharmacokinetics

The solubility of the compound in various solvents such as dmf, dmso, and ethanol may influence its bioavailability.

Result of Action

The formation of oximes can result in the dehydration of the adduct, which is an essentially irreversible process .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the compound’s crystalline structure shows the presence of both intramolecular and intermolecular hydrogen bonds . This could potentially influence the compound’s stability and efficacy. Additionally, the compound’s solubility in various solvents could also influence its action environment.

Méthodes De Préparation

L'oxime de la 4-méthylbenzamide peut être synthétisée par la réaction de 4-méthylbenzonitrile avec du chlorhydrate d'hydroxylamine en présence d'une base telle que le carbonate de potassium . La réaction est généralement effectuée dans l'éthanol et l'eau sous reflux pendant 24 heures . Le produit est ensuite isolé et purifié par cristallisation.

Analyse Des Réactions Chimiques

L'oxime de la 4-méthylbenzamide subit diverses réactions chimiques, notamment :

Hydrolyse : En milieu acide, l'oxime de la 4-méthylbenzamide peut être hydrolysée pour former de la 4-méthylbenzamide.

Oxydation : Les oximes peuvent être oxydées en nitriles à l'aide d'oxydants tels que l'acide m-chloroperbenzoïque.

Réduction : Les oximes peuvent être réduites en amines à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des milieux acides ou basiques, des oxydants et des réducteurs. Les principaux produits formés à partir de ces réactions sont la 4-méthylbenzamide, les nitriles et les amines.

4. Applications de la recherche scientifique

L'oxime de la 4-méthylbenzamide est principalement utilisée comme élément constitutif en chimie de la découverte de médicaments . Elle sert de précurseur à la synthèse de divers composés biologiquement actifs. De plus, elle est utilisée dans la préparation de polycycles hétareniques à base de naphtyridine à partir de N-hydroxybenzamidines et d'alcynes . Ses applications s'étendent aux domaines de la chimie, de la biologie, de la médecine et de l'industrie, où elle est utilisée dans le développement de nouveaux produits pharmaceutiques et d'intermédiaires chimiques.

5. Mécanisme d'action

Le mécanisme d'action de l'oxime de la 4-méthylbenzamide implique sa capacité à former des liaisons hydrogène en raison de la présence de liaisons hydrogène intramoléculaires et intermoléculaires . Cette propriété lui permet d'interagir avec diverses cibles et voies moléculaires, ce qui en fait un composé précieux dans la découverte et le développement de médicaments.

Comparaison Avec Des Composés Similaires

L'oxime de la 4-méthylbenzamide peut être comparée à d'autres composés similaires tels que :

Oxime de la 2-méthylbenzamide : Structure similaire, mais avec un groupe méthyle en position 2 au lieu de la position 4.

Oxime de la benzamide : Manque le groupe méthyle présent dans l'oxime de la 4-méthylbenzamide.

Oxime de la 3-méthylbenzamide : Possède un groupe méthyle en position 3.

La singularité de l'oxime de la 4-méthylbenzamide réside dans sa configuration structurale spécifique, qui influence sa réactivité chimique et ses applications dans la recherche scientifique.

Propriétés

IUPAC Name |

N'-hydroxy-4-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJXMLIWSJATEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940888 | |

| Record name | N'-Hydroxy-4-methylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19227-13-5 | |

| Record name | 4-Methylbenzamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19227-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Hydroxy-4-methylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylbenzamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

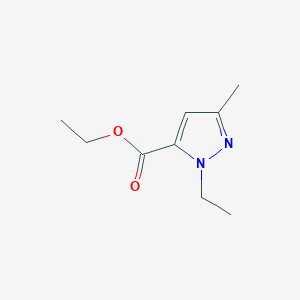

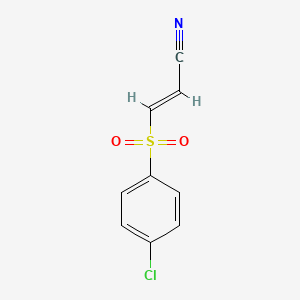

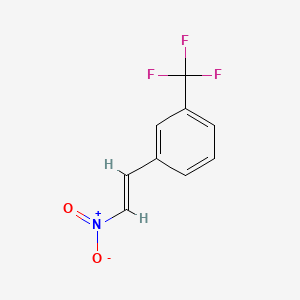

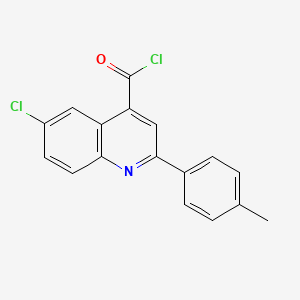

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)